(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile
Description
The compound (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a structurally complex acrylonitrile derivative featuring:
- A 4-bromo-2-fluorophenylamino group at position 2.
- A 4-(3,4-dimethoxyphenyl)thiazol-2-yl group at position 2.
- A Z-configuration across the acrylonitrile double bond, critical for molecular geometry and bioactivity .
Below, we compare its structural and functional attributes with similar compounds reported in the literature.
Properties
IUPAC Name |
(Z)-3-(4-bromo-2-fluoroanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3O2S/c1-26-18-6-3-12(7-19(18)27-2)17-11-28-20(25-17)13(9-23)10-24-16-5-4-14(21)8-15(16)22/h3-8,10-11,24H,1-2H3/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMROCFEKWBSDH-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)F)/C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile, identified by its CAS number 477298-65-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 456.4 g/mol. The structure features a thiazole ring, which is often associated with biological activity, particularly in anticancer and antimicrobial contexts.
The biological activity of this compound can be attributed to several key mechanisms:
- Cytotoxic Activity : The thiazole moiety has been linked to significant cytotoxic effects against various cancer cell lines. Similar compounds have demonstrated IC50 values indicating potent antiproliferative effects .
- Antimicrobial Properties : Recent studies have indicated that thiazole derivatives exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The presence of halogen substituents in the aromatic rings enhances this activity .
Antitumor Activity
Research indicates that compounds similar to this compound show promising antitumor activity. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HT29 (Colon Cancer) | 1.61 ± 1.92 |
| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 |
| Compound C | A431 (Skin Cancer) | < Doxorubicin |
These values suggest that the compound may exhibit comparable or superior efficacy to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
In vitro studies have shown that derivatives of thiazole exhibit significant antimicrobial properties:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Staphylococcus epidermidis | 0.20 - 0.30 |
These findings indicate that the compound could be effective against antibiotic-resistant strains .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the effects of various thiazole derivatives on cancer cell lines, revealing that those with electron-donating groups exhibited enhanced cytotoxicity due to increased interactions with cellular targets involved in proliferation and survival pathways .
Case Study 2: Antimicrobial Resistance
Another research effort focused on the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria. The results indicated a significant reduction in biofilm formation and bacterial viability, suggesting potential applications in treating infections caused by resistant pathogens .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole/Phenyl Moiety
The thiazole ring and its substituents significantly influence bioactivity. Key analogs include:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group (electron-donating) in the target compound and analogs like 13 and 16 may enhance binding to hydrophobic pockets in biological targets, whereas nitro groups (e.g., in ) could alter electronic properties and solubility.
- Thiazole vs. Benzofuran/Benzothiazole : Compound 13 (benzofuran) exhibits potent anticancer activity, suggesting heterocycle choice (thiazole vs. benzofuran) impacts target selectivity .
Anticancer Activity of Structural Analogs
Inferences for the Target Compound:
Structural and Physicochemical Properties
Z-Configuration and Hydrogen Bonding
- The Z-geometry in the target compound and analogs (e.g., ) ensures proper spatial alignment for interactions with biological targets.
- Hydrogen bonding (e.g., C–H⋯O/N in ) may enhance solubility or stability, critical for pharmacokinetics.
Molecular Weight and Substituent Effects
- The target compound’s molecular weight (~465 g/mol) is higher than 13 (~323 g/mol) due to bromine and fluorine atoms, which may affect bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
